

Comparative Analysis of Nifuroxazide-d4: Purity Verification and Performance Assessment

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Compound of Interest

Compound Name: Nifuroxazide-d4

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Nifuroxazide-d4**, a deuterated internal standard, against its non-deuterated counterpart, Nifuroxazide. This document outlines key analytical data, experimental protocols for purity verification, and a relevant biological pathway to support its application in research and drug development.

Certificate of Analysis: A Comparative Overview

The quality and purity of a stable isotope-labeled internal standard are paramount for its use in quantitative bioanalytical assays. Below is a comparison of typical analytical data found in a Certificate of Analysis (CoA) for **Nifuroxazide-d4** and a commercially available Nifuroxazide standard.

Table 1: Comparison of Certificate of Analysis Data

Parameter	Nifuroxazide-d4 (Representative Data)	Nifuroxazide (Selleck Chemicals, Batch S418201)[1]
Appearance	Yellow solid	Yellow solid
Molecular Formula	C ₁₂ H ₅ D ₄ N ₃ O ₅	C ₁₂ H ₉ N ₃ O ₅
Molecular Weight	279.24	275.22
Purity (HPLC)	≥98%	99.5%[1]
Isotopic Purity	≥99% Deuterium incorporation	Not Applicable
¹ H-NMR	Conforms to structure	Consistent with structure[1]
Mass Spectrum	Conforms to structure	Conforms to structure
Solubility	Soluble in DMSO	Soluble in DMSO

Purity Verification: Experimental Protocols

Accurate determination of purity is critical for the reliable use of analytical standards. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Nifuroxazide and its deuterated analog.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from established methods for the analysis of Nifuroxazide.[2][3]

Objective: To determine the purity of **Nifuroxazide-d4** and Nifuroxazide samples.

Instrumentation:

- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- Analytical balance
- Volumetric flasks and pipettes

- Syringe filters (0.45 µm)

Reagents and Materials:

- **Nifuroxazide-d4** reference standard
- Nifuroxazide reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or Formic acid (for MS compatibility)
- Methanol (HPLC grade)

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
- Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). A typical starting condition could be a mixture of acetonitrile and water.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 285 nm and 365 nm
- Injection Volume: 10 µL
- Column Temperature: 30 °C

Procedure:

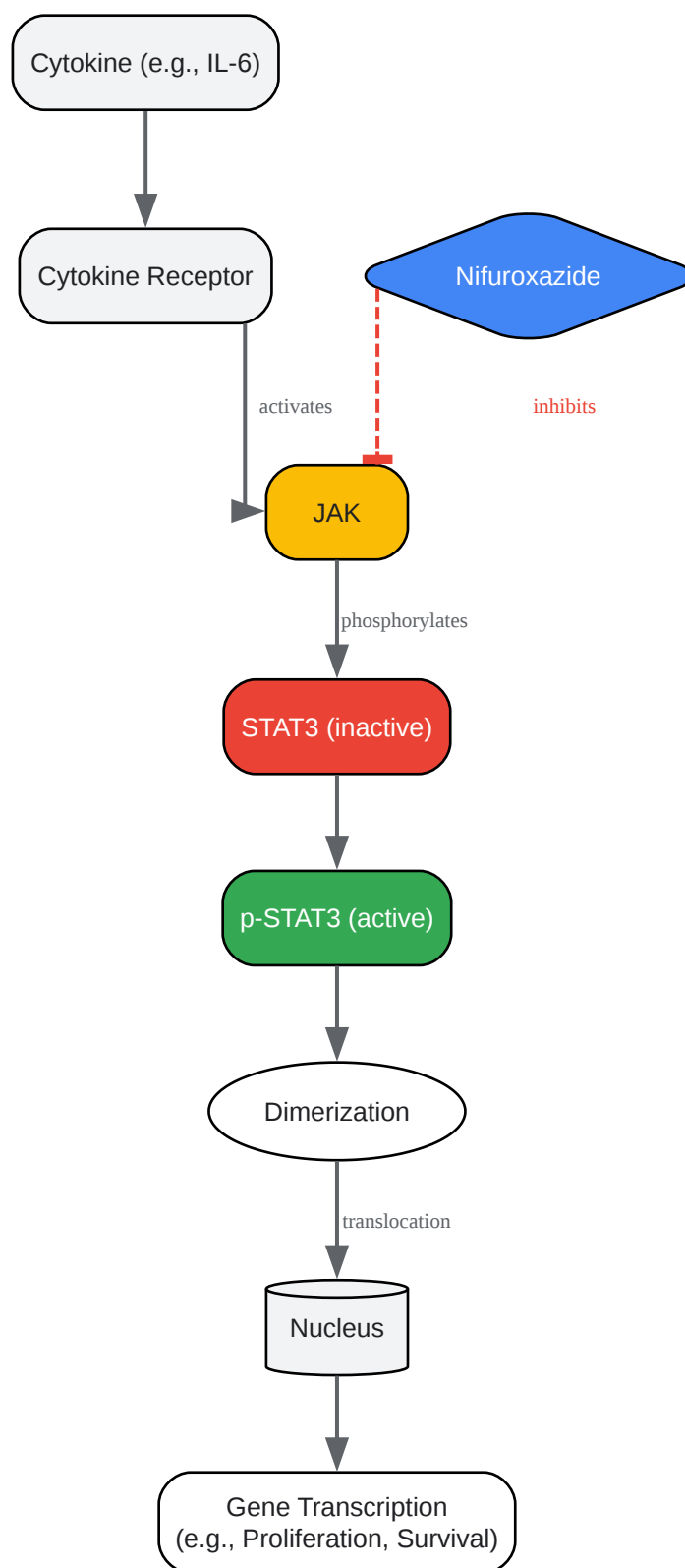
- Standard Preparation: Accurately weigh and dissolve the **Nifuroxazide-d4** and Nifuroxazide reference standards in a suitable solvent (e.g., DMSO or Methanol) to prepare stock solutions. Further dilute with the mobile phase to obtain a working standard solution of known concentration (e.g., 10 µg/mL).

- Sample Preparation: Prepare the sample solutions of **Nifuroxazide-d4** and Nifuroxazide in the same manner as the standard solutions.
- Chromatographic Analysis:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject the standard and sample solutions into the chromatograph.
 - Record the chromatograms and integrate the peak areas.
- Purity Calculation: The purity of the sample is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

$$\text{Purity (\%)} = (\text{Area of main peak} / \text{Total area of all peaks}) \times 100$$

Mechanism of Action: Nifuroxazide as a STAT3 Inhibitor

Nifuroxazide is not only an intestinal antiseptic but also a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.^{[4][5][6][7]} This pathway is crucial in cell growth, differentiation, and immune responses, and its dysregulation is implicated in various cancers.^{[4][6]} The inhibition of STAT3 phosphorylation is a key aspect of Nifuroxazide's potential anti-cancer properties.^{[4][6]}

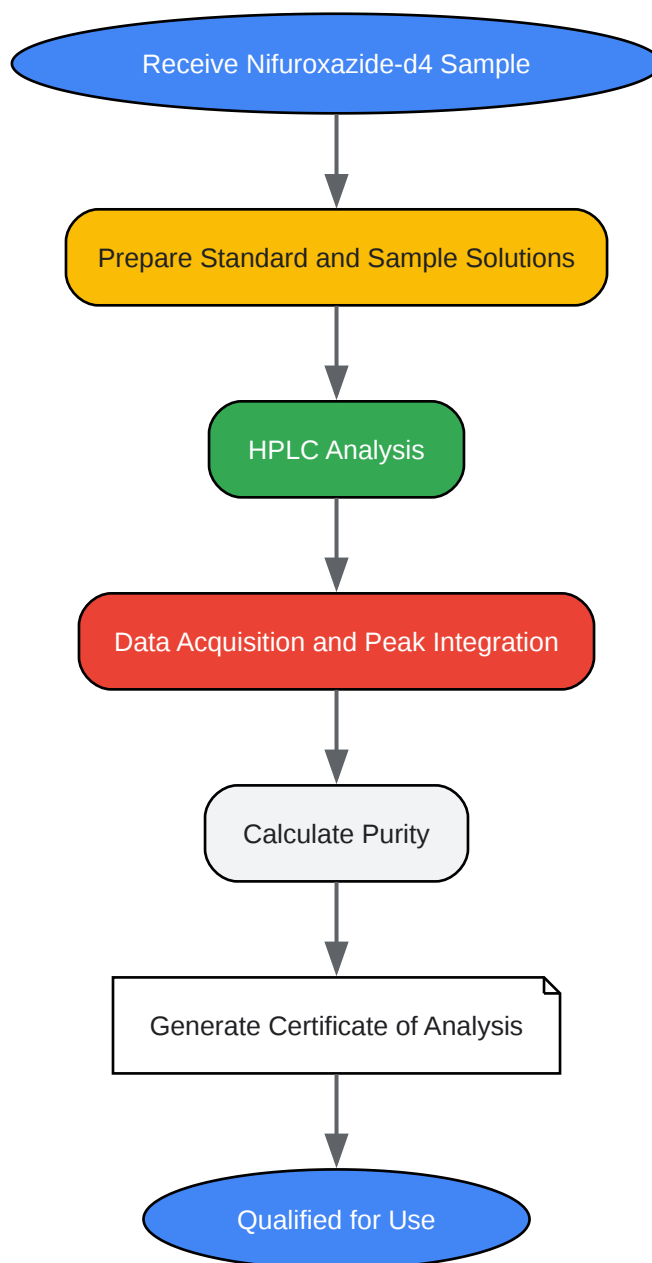


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Caption: Nifuroxazide inhibits the JAK/STAT3 signaling pathway.

Experimental Workflow: Purity Verification

The following diagram illustrates a typical workflow for the purity verification of **Nifuroxazide-d4**.



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Caption: Workflow for **Nifuroxazide-d4** purity verification.

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